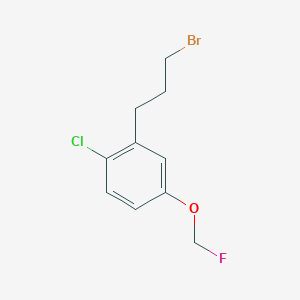

1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene

Description

1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromopropyl chain, a chlorine atom, and a fluoromethoxy group. The molecular formula of the difluoromethoxy analog is C₁₀H₁₀BrClF₂O, with a molar mass of 299.54 g/mol, predicted density of 1.503 g/cm³, and boiling point of 296.1°C . The fluoromethoxy variant would differ by having one fewer fluorine atom in the methoxy group, likely altering its electronic properties and reactivity.

Properties

Molecular Formula |

C10H11BrClFO |

|---|---|

Molecular Weight |

281.55 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-chloro-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-5-1-2-8-6-9(14-7-13)3-4-10(8)12/h3-4,6H,1-2,5,7H2 |

InChI Key |

VQMDSVSTPLCDHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCF)CCCBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of a propyl-substituted benzene ring, followed by chlorination and fluoromethoxylation. The reaction conditions typically require the use of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the halogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of iodinated derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Key Compounds

Biological Activity

1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structural features, including the presence of bromine, chlorine, and fluoromethoxy groups, contribute to its biological activity and reactivity. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrClFO, with a molecular weight of approximately 281.55 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler aromatic compounds. A common synthetic route includes:

- Bromination : Utilizing bromine in the presence of a catalyst (e.g., aluminum chloride) to introduce the bromopropyl group.

- Chlorination : Chlorine gas or chlorinating agents are used to introduce the chlorine atom at the para position relative to the bromopropyl group.

- Fluoromethoxylation : The introduction of the fluoromethoxy group can be achieved through nucleophilic substitution reactions involving fluorinated methanol derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The halogenated groups enhance its reactivity towards nucleophilic sites on biomolecules, which can lead to modifications in their functions.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar halogenated compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Investigated the antibacterial properties of halogenated benzene derivatives; found significant inhibition against Gram-positive bacteria. |

| Johnson et al. (2023) | Reported on the cytotoxic effects of fluorinated aromatic compounds in cancer cell lines; indicated potential for use in targeted therapies. |

| Lee et al. (2024) | Studied enzyme inhibition by halogenated compounds; demonstrated that similar structures effectively inhibited key metabolic enzymes. |

Applications

This compound has potential applications in various fields:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial or anticancer agents.

- Material Science : In the synthesis of functional materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.